

Crystallography of alpha and beta titaniummolybdenum phases

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An In-depth Technical Guide to the Crystallography of Alpha and Beta Titanium-Molybdenum Phases

Introduction

Titanium-Molybdenum (Ti-Mo) alloys are a critical class of metallic biomaterials, prized for their excellent biocompatibility, corrosion resistance, and tunable mechanical properties. The alloy's performance is intrinsically linked to its microstructure, which is dominated by the interplay between the alpha (α) and beta (β) phases. This technical guide provides a comprehensive overview of the crystallography of these phases, detailing their structures, transformations, and characterization methodologies. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged with titanium alloys.

Crystallography of α and β Phases

Titanium is an allotropic element, meaning it can exist in more than one crystal structure. In its pure form, it has a hexagonal close-packed (HCP) crystal structure, known as the α phase, which is stable at room temperature.[1] Upon heating to 882°C, it transforms into a bodycentered cubic (BCC) structure, the β phase.[1] The addition of alloying elements can alter this transformation temperature and stabilize either the α or β phase at room temperature.

Molybdenum is a potent β -stabilizing element for titanium.[1] This means that with increasing Mo content, the β phase can be retained at room temperature. The crystallographic properties of the primary phases observed in Ti-Mo alloys are summarized below.



The α (Alpha) and α ' (Alpha Prime) Phases

The α phase of titanium has a hexagonal close-packed (HCP) crystal structure.[1] The martensitic variant of the α phase, known as α' , also possesses an HCP structure.[2] The α' phase is formed through a diffusionless martensitic transformation when the alloy is rapidly cooled from the β phase field.[2] While both α and α' have the same crystal structure, their lattice parameters can differ slightly due to the supersaturation of β -stabilizing elements in the α' phase.[1]

The β (Beta) Phase

The β phase has a body-centered cubic (BCC) crystal structure.[1] Due to the β -stabilizing effect of molybdenum, the β phase becomes more stable at lower temperatures with increasing Mo content. In alloys with a sufficiently high concentration of Mo (typically 10 wt% or higher), the β phase can be fully retained at room temperature upon quenching.[3]

The α" (Alpha Double Prime) Phase

At intermediate molybdenum concentrations (around 6-8 wt%), a metastable orthorhombic martensitic phase, denoted as α ", is formed upon quenching.[2][3] The crystal structure of α " is an intermediate between the BCC β phase and the HCP α phase.[4]

The ω (Omega) Phase

The ω phase is another metastable phase that can precipitate within the β matrix, particularly in alloys with higher Mo content (9 wt% and above) upon quenching or during aging at elevated temperatures.[5] It has a hexagonal crystal structure and its presence can significantly influence the mechanical properties of the alloy, often leading to embrittlement.[5] The orientation relationship between the ω and β phases is $(0001)\omega$ || $(111)\beta$ and[6] ω ||[7] β .[5]

Phase Transformations and Microstructure

The microstructure of Ti-Mo alloys is highly dependent on the molybdenum content and the thermomechanical processing history. The key transformation is the decomposition of the high-temperature β phase upon cooling.

With increasing molybdenum content, the transformation sequence upon quenching from the β phase field is as follows:



- Low Mo content (< 4 wt%): Primarily α' (hexagonal martensite).
- Intermediate Mo content (approx. 4-8 wt%): Predominantly α" (orthorhombic martensite).[3]
- High Mo content (> 10 wt%): Fully retained β phase, often with the presence of athermal ω phase.[3]

The relationship between the parent β phase and the product α phase is described by the Burgers Orientation Relationship (BOR), which is defined as: $\{0001\}\alpha \mid \{011\}\beta \text{ and } <11\overline{2}0>\alpha \mid \{111>\beta[8]\}$

This specific crystallographic orientation minimizes the interfacial energy between the two phases. Deviations from the ideal BOR can occur depending on the processing conditions, such as hot rolling.

Data Presentation: Crystallographic Parameters

The lattice parameters of the different phases in Ti-Mo alloys are a function of the molybdenum content. The following tables summarize the crystal structures and representative lattice parameters.

Phase	Crystal Structure	
α / α'	Hexagonal Close-Packed (HCP)	
β	Body-Centered Cubic (BCC)	
α"	Orthorhombic	
ω	Hexagonal	
ω	нехадопаі	

Table 1: Crystal Structures of Phases in Ti-Mo Alloys



Mo Content (wt%)	Phase(s) Present	a (Å)	b (Å)	c (Å)	Reference
α' (HCP)					
Pure Ti (for comparison)	α	2.95	-	4.68	[2]
α" (Orthorhombi c)					
6	α"	~3.12	~4.86	~4.71	
7.5	α"	-	-	-	[3]
3.5Al-4.5Mo (840°C quench)	α"	3.130	4.920	4.640	[4]
3.5Al-4.5Mo (910°C quench)	α"	3.120	4.990	4.670	[4]
β (BCC)					
Pure Ti (high temp)	β	3.32	-	-	[2]
10	β	-	-	-	[3]
15	β	-			[3]
20	β	-	-	-	[3]

Table 2: Representative Lattice Parameters of Phases in Ti-Mo Alloys (Note: A comprehensive dataset of lattice parameters versus a continuous range of Mo content is not readily available in a single source and often requires analysis of multiple research articles. The values presented are indicative based on available literature.)

Experimental Protocols



The characterization of the crystallography of Ti-Mo alloys relies heavily on X-ray diffraction and transmission electron microscopy.

X-ray Diffraction (XRD) for Phase Identification and Quantitative Analysis

XRD is the primary technique for identifying the crystalline phases present in a material and for determining their lattice parameters.

Methodology:

- Sample Preparation:
 - Samples should have a flat, polished surface to minimize surface roughness effects.
 - Standard metallographic preparation techniques of grinding with successively finer SiC papers followed by polishing with diamond paste or colloidal silica are appropriate.
 - For quantitative analysis, care must be taken to avoid introducing texture (preferred orientation) during preparation.
- Data Collection:
 - Instrument: A powder X-ray diffractometer.
 - X-ray Source: Commonly Cu Kα radiation (λ ≈ 1.54 Å).[9]
 - Operating Parameters: Typically 40 kV and 40 mA.[9]
 - Scan Range (2θ): A wide range, for example, 20° to 90°, is used to capture all significant diffraction peaks.[9]
 - Step Size and Dwell Time: A small step size (e.g., 0.02°) and sufficient dwell time per step are necessary to obtain high-quality data for Rietveld refinement.
- Data Analysis (Rietveld Refinement):



- The Rietveld method is a powerful technique for quantitative phase analysis and precise determination of lattice parameters.[10][11]
- It involves a least-squares refinement of a calculated diffraction pattern to the experimentally measured pattern.[11]
- Software such as TOPAS, FullProf, or GSAS is commonly used.[11]
- The refinement process requires initial structural models for each phase present (crystal structure, space group, and approximate atomic positions).
- The outputs of the refinement include the weight fraction of each phase, precise lattice parameters, crystallite size, and microstrain.

Transmission Electron Microscopy (TEM) for Microstructural and Crystallographic Analysis

TEM provides high-resolution imaging of the microstructure and crystallographic information through diffraction patterns.

Methodology:

- Sample Preparation (Thin Foil Preparation):
 - The goal is to prepare a sample that is electron transparent (typically < 100 nm thick).
 - \circ Initial Sectioning: A thin slice (e.g., 300-500 μ m) is cut from the bulk material using a low-speed diamond saw.
 - Mechanical Grinding: The slice is mechanically ground to a thickness of about 100 μm.
 - Disc Punching: A 3 mm diameter disc is punched from the thinned slice.
 - Dimpling: A dimple grinder is used to create a depression in the center of the disc, reducing the thickness to a few micrometers at the center.
 - Final Thinning (Electropolishing or Ion Milling):



- Twin-Jet Electropolishing: This is a common method for metallic samples. The dimpled disc is electropolished until a small hole appears at the center. The thin area around the hole is suitable for TEM observation.
 - Electrolyte for Ti-alloys: A common electrolyte is a mixture of perchloric acid, methanol, and 2-butoxyethanol at low temperatures (e.g., -20 to -40°C). Another reported electrolyte for titanium and its alloys is a non-acidic solution of ethanolethylene glycol-NaCl.[8]
 - Polishing Parameters: Voltages are typically in the range of 20-30 V.
- Ion Milling: An alternative or complementary technique where ions (typically Argon) are used to sputter away material to achieve electron transparency. This is particularly useful for materials that are difficult to electropolish.

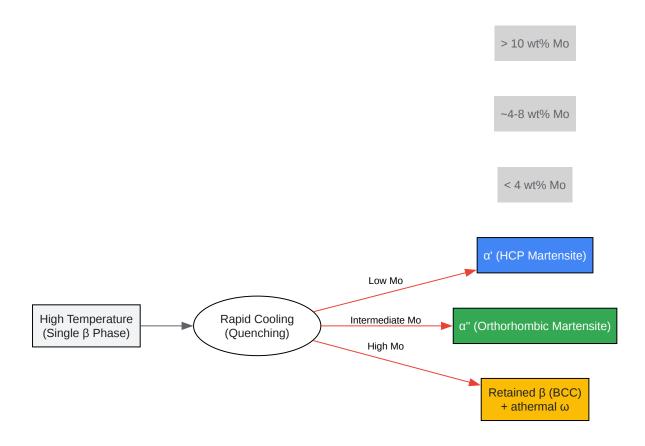
TEM Analysis:

- Bright-Field/Dark-Field Imaging: Used to visualize the morphology and distribution of the different phases.
- Selected Area Electron Diffraction (SAED): Provides diffraction patterns from specific regions of the sample, allowing for the identification of the crystal structure and determination of orientation relationships between phases (e.g., verifying the Burgers Orientation Relationship).

Visualization of Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in phase formation and the experimental workflows for characterization.

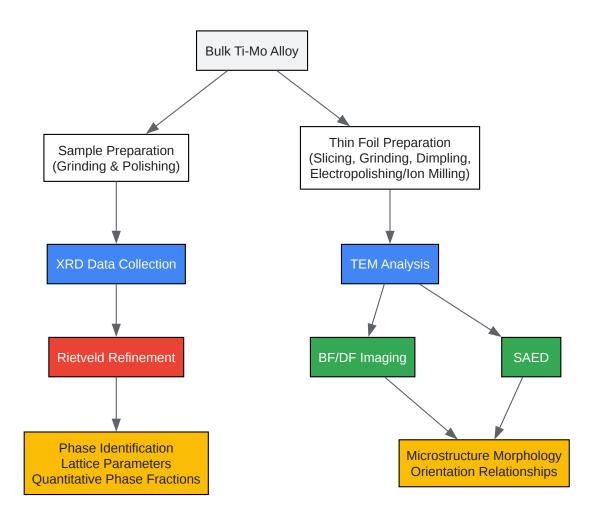




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Phase formation in Ti-Mo alloys as a function of Mo content upon quenching.





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